
(2-Chloro-3-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.
Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-3-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through covalent bonding or non-covalent interactions, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and less reactive in certain contexts.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and chlorine substituents, resulting in different reactivity and applications.
Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Biological Activity
(2-Chloro-3-cyclopropylphenyl)boronic acid is a member of the boronic acid family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a boronic acid functional group and a cyclopropyl substituent, which influence its reactivity and interactions within biological systems.
- Molecular Formula : C9H10BClO2
- Molecular Weight : 196.44 g/mol
- Functional Groups : Boronic acid, chloro group, cyclopropyl group
The presence of the boronic acid moiety allows for specific interactions with biological targets, particularly in enzyme inhibition and protein interactions.
Boronic acids are known to interact with various biological targets, primarily through covalent bonding with serine and cysteine residues in enzymes. This interaction often leads to the inhibition of enzymatic activity. The mechanism of action for this compound may involve:
- Proteasome Inhibition : Similar to other boronic acids, it may inhibit the proteasome, a critical component in cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins that induce cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria. The boronic acid group mimics the natural substrates of these enzymes, allowing for competitive inhibition .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds in this class can lead to cell cycle arrest at the G2/M phase in cancer cell lines, suggesting potential applications in cancer therapy .
- Case Study : In vitro studies demonstrated that similar boronic acids have IC50 values ranging from 4.6 nM to 7.05 nM against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The design of certain derivatives has shown efficacy against resistant bacterial strains by inhibiting β-lactamases, which are critical for bacterial survival against β-lactam antibiotics .
- Inhibitory Constants : Some derivatives reported Ki values as low as 0.004 µM against class C β-lactamases, showcasing their potential as effective antibacterial agents .
Research Findings
Recent studies have highlighted the pharmacokinetic profiles and therapeutic potentials of boronic acids:
Properties
Molecular Formula |
C9H10BClO2 |
---|---|
Molecular Weight |
196.44 g/mol |
IUPAC Name |
(2-chloro-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI Key |
RAVNWSNJSAKXBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O |
Origin of Product |
United States |
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